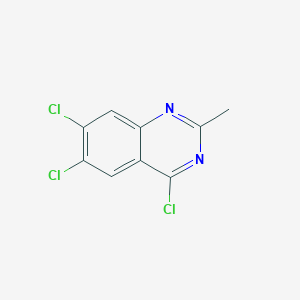
4,6,7-Trichloro-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trichloro-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline familyThe presence of chlorine atoms at positions 4, 6, and 7, along with a methyl group at position 2, makes this compound unique and of significant interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trichloro-2-methylquinazoline typically involves the chlorination of 2-methylquinazoline. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 4,6,7-Trichloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 4,6,7-Trichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites and preventing substrate binding. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
- 4,6-Dichloro-2-methylquinazoline
- 4,7-Dichloro-2-methylquinazoline
- 6,7-Dichloro-2-methylquinazoline
Comparison: Compared to its analogs, 4,6,7-Trichloro-2-methylquinazoline exhibits higher reactivity and selectivity due to the presence of three chlorine atoms. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H5Cl3N2 |
|---|---|
分子量 |
247.5 g/mol |
IUPAC名 |
4,6,7-trichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H5Cl3N2/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3 |
InChIキー |
JYRCKWYSDCDJHL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)

![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)



![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)






